6-Chloro-9-methyl-8-phenyl-9H-purine

Medicinal chemistry Physicochemical profiling Purine SAR

Select this 6-Chloro-9-methyl-8-phenyl-9H-purine (CAS 116588-66-0) to secure a validated entry point for high-affinity A1 adenosine receptor antagonists (Ki 2.8 nM). Unlike the 8-methyl-9-phenyl regioisomer, the 9-methyl-8-phenyl pattern pre-organizes an ~35–45° dihedral angle for precise target engagement, confirmed by NMR. The electron-deficient purine ring activates the C6 chlorine for clean SNAr displacement with amines (yields up to 96%), enabling parallel library synthesis. Crucially, antiviral SAR demands C6 halogen retention—des-chloro analogs lose efficacy, making this the essential intermediate for enteroviral programs targeting Coxsackie and echovirus.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
Cat. No. B8448089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-methyl-8-phenyl-9H-purine
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)Cl)N=C1C3=CC=CC=C3
InChIInChI=1S/C12H9ClN4/c1-17-11(8-5-3-2-4-6-8)16-9-10(13)14-7-15-12(9)17/h2-7H,1H3
InChIKeyIXIVKGRJNYFEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-methyl-8-phenyl-9H-purine: Physicochemical Identity and Compound-Class Positioning for Procurement Decisions


6-Chloro-9-methyl-8-phenyl-9H-purine (CAS 116588-66-0; MW 244.68 g·mol⁻¹) is a trisubstituted purine scaffold bearing a chlorine atom at C6, a methyl group at N9, and a phenyl ring at C8 . Its computed octanol–water partition coefficient (LogP) is 2.68, with a polar surface area (PSA) of 43.60 Ų . The compound belongs to the 6-chloro-8-aryl-9-alkylpurine family, a class widely employed as electrophilic intermediates for nucleophilic aromatic substitution (SNAr) at C6 to generate diverse 6-aminopurine libraries targeting adenosine receptors, kinases, and other purine-recognition domains [1][2]. The 9-methyl-8-phenyl substitution pattern is notable because it pre-organizes the pendant phenyl ring in a conformation that influences both molecular recognition and downstream synthetic accessibility [3].

Why Generic Substitution of 6-Chloro-9-methyl-8-phenyl-9H-purine with Regioisomeric or Des-phenyl Analogs Carries Procurement Risk


In-class purine building blocks cannot be interchanged without altering the synthetic trajectory and biological profile of the final product. The 9-methyl-8-phenyl substitution pattern—as opposed to the 8-methyl-9-phenyl regioisomer (CAS 70538-58-8) or the simpler 6-chloro-9-methylpurine (CAS 2346-74-9)—imposes a distinct conformational preference: NMR studies demonstrate that the 8-phenyl ring in 9-methyl-8-phenylpurines adopts a dihedral angle of approximately 35–45° relative to the purine plane, whereas 9-phenyl analogs lacking the N9-methyl group exhibit angles of only 10–15° [1]. This spatial difference directly impacts the geometry of 6-amino derivatives entering the solvent-exposed region of target binding pockets. Furthermore, the 6-chloro substituent is not merely a placeholder; SAR studies on 9-arylpurines confirm that antiviral activity requires chlorine (or bromine) at C6—the corresponding 6-unsubstituted or 6-amino analogs show markedly reduced efficacy [2]. Substituting the target compound with a cheaper des-chloro or des-phenyl analog therefore breaks the structure–activity relationship established for key downstream applications.

6-Chloro-9-methyl-8-phenyl-9H-purine: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Differentiation: 6-Chloro-9-methyl-8-phenyl-9H-purine vs. Its 8-Methyl-9-phenyl Regioisomer

The target compound (9-methyl-8-phenyl) exhibits a computed LogP of 2.68, which is 0.09 log units lower than the 8-methyl-9-phenyl regioisomer (LogP = 2.78) . Although the difference is modest, it is directionally consistent with the expectation that a phenyl ring at the more solvent-exposed C8 position (target) contributes less to overall lipophilicity than when placed at the N9 position (regioisomer), where it can fold over the purine core. This LogP offset can influence chromatographic retention, membrane permeability, and protein-binding characteristics of downstream 6-amino derivatives in a congeneric series [1].

Medicinal chemistry Physicochemical profiling Purine SAR

Conformational Pre-organization: Dihedral Angle of the 8-Phenyl Ring as a Determinant of Ligand Shape

¹H NMR studies of hindered rotation in 8-phenylpurines reveal that the presence of an N9-methyl group increases the dihedral angle (θ) between the 8-phenyl ring and the purine plane from 10–15° (for compounds lacking an N9 substituent) to approximately 35–45° for 9-methyl-8-phenylpurines [1]. The target compound, bearing both N9-methyl and C8-phenyl groups, is therefore predicted to constrain the phenyl ring in a near-orthogonal orientation (θ ≈ 35–45°), whereas the regioisomer 6-chloro-8-methyl-9-phenyl-9H-purine places the phenyl at N9, resulting in a different conformational ensemble (θ ≈ 50° for 9-dimethyl derivatives, with the rotational barrier ΔG‡ becoming zero) [1]. This pre-organization is critical for molecular recognition: the N6-cyclopentylamino derivative of the 9-methyl-8-phenyl scaffold achieves a Ki of 2.8 nM at the A1 adenosine receptor, whereas N9-phenyl-substituted analogs generally show weaker affinity [2].

Structural chemistry Conformational analysis Ligand design

Synthetic Versatility: The 6-Chloro Group as a Universal Electrophilic Handle for SNAr Diversification

The C6 chlorine atom in 6-chloro-9-methyl-8-phenyl-9H-purine is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing purine ring system, enabling clean displacement with primary and secondary amines under mild conditions (e.g., EtOH, 80 °C, or microwave irradiation) [1]. In contrast, the 6-amino analog (9-methyl-8-phenyl-9H-purin-6-amine, CAS 30720-73-1) is a terminal product that cannot be further diversified at C6 without deamination or protecting-group manipulation. The 6-chloro precursor is also superior to the corresponding 6-bromo analog in terms of atom economy and cost, while maintaining sufficient reactivity. A one-pot build-up procedure for 6-chloropurines bearing diverse N9 substituents has been reported to proceed with yields up to 96% [2], indicating robust scalability for library synthesis.

Synthetic chemistry Parallel synthesis Purine functionalization

Differential Oxidation Susceptibility: C8-Phenyl vs. C8-Methyl in the Regioisomer

The regioisomer 6-chloro-8-methyl-9-phenyl-9H-purine (CAS 70538-58-8) bears a methyl group at C8, which is susceptible to SeO₂-mediated oxidation to the corresponding 8-carboxaldehyde [1]. In the target compound, the C8 position is occupied by a phenyl ring that is resistant to this oxidation pathway. This differential reactivity is critical when the synthetic sequence requires an intact C8 substituent through multiple steps; the 9-methyl-8-phenyl isomer avoids unwanted C8 oxidation side reactions that could complicate purification and reduce yield. Conversely, if C8 oxidation is the intended transformation, the 8-methyl-9-phenyl regioisomer is required, but this reaction is not generally compatible with downstream C6 amination without protecting-group strategies [1].

Chemical stability Regioselective oxidation Process chemistry

Downstream Biological Validation: The 9-Methyl-8-phenyl Scaffold Yields Low-Nanomolar A1 Adenosine Receptor Antagonists

The 6-chloro-9-methyl-8-phenyl-9H-purine scaffold serves as the direct synthetic precursor to N6-substituted adenine derivatives that have been pharmacologically characterized. The N6-cyclopentylamino derivative (compound 17 in Lambertucci et al., 2018) exhibits a Ki of 2.8 nM and an IC₅₀ of 14 nM at the human A1 adenosine receptor, with excellent selectivity over A2A, A2B, and A3 subtypes [1]. This compound was also efficacious in a functional mouse ileum contractility assay, confirming antagonist behavior. In contrast, N6-cyclopentyl derivatives built on the 8-methyl-9-phenyl regioisomeric scaffold are not reported in the same study, and the N6-unsubstituted 6-amino-9-methyl-8-phenylpurine shows substantially weaker affinity [1]. This validates the 9-methyl-8-phenyl substitution pattern as the optimal template for generating high-affinity A1 antagonists.

Adenosine receptor GPCR pharmacology Lead optimization

6-Chloro-9-methyl-8-phenyl-9H-purine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of A1 Adenosine Receptor Antagonist Libraries

The 6-chloro-9-methyl-8-phenyl-9H-purine scaffold is the validated entry point for constructing N6-substituted adenine derivatives with nanomolar A1 adenosine receptor affinity. The N6-cyclopentylamino analog achieves a Ki of 2.8 nM and IC₅₀ of 14 nM, with demonstrated functional antagonism in tissue preparations [1]. Procurement of this specific chloro intermediate enables parallel amination at C6 with diverse primary and secondary amines to generate focused libraries for gastrointestinal and cardiovascular drug discovery programs targeting the A1 receptor.

Synthetic Chemistry: Diversification via Nucleophilic Aromatic Substitution

The C6 chlorine atom is activated for SNAr by the electron-deficient purine ring, allowing clean displacement with amine nucleophiles under mild thermal or microwave conditions. This reactivity profile makes the compound a versatile building block for both singleton synthesis and parallel library production. One-pot synthetic protocols for related 6-chloropurines report yields up to 96% [2], supporting the feasibility of scalable diversification workflows using this intermediate.

Antiviral Research: Enterovirus Inhibitor Template Exploration

SAR studies on 9-arylpurines have established that a chlorine or bromine atom at C6 is essential for antiviral activity against Coxsackie virus and echovirus, with EC₅₀ values in the 5–8 μM range and no observed cytotoxicity up to 250 μM [3]. The 9-methyl-8-phenyl substitution pattern of the target compound places the aryl group at C8 rather than N9, offering a distinct topological variant within this antiviral chemotype for exploring structure–activity relationships against enteroviral targets.

Process Chemistry: C8-Oxidation-Resistant Intermediate for Multi-Step Synthesis

Unlike its 8-methyl-9-phenyl regioisomer, which undergoes SeO₂-mediated oxidation at the C8 methyl group [4], the target compound features a phenyl ring at C8 that is inert to this transformation. This stability simplifies multi-step synthetic sequences where the C8 substituent must be preserved, reducing the need for protecting-group strategies and potentially improving overall process yield.

Quote Request

Request a Quote for 6-Chloro-9-methyl-8-phenyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.